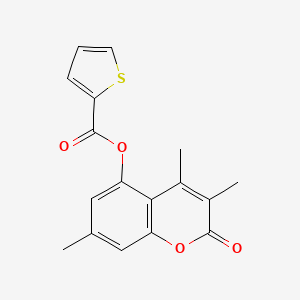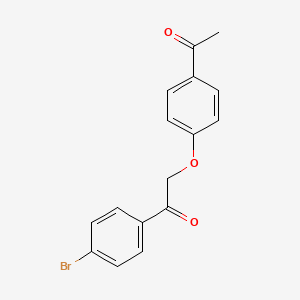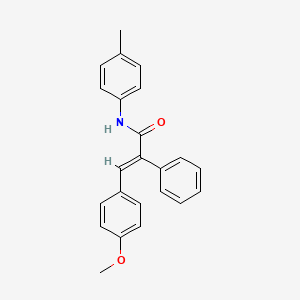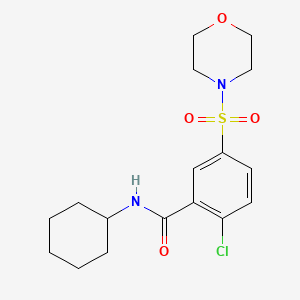
4-chloro-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide
Overview
Description
4-chloro-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide is a complex organic compound with the molecular formula C17H16ClN3O6S. This compound is known for its unique chemical structure, which includes a morpholine ring, a sulfonyl group, and a nitrophenyl group.
Preparation Methods
The synthesis of 4-chloro-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide involves several steps. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with morpholine under controlled conditions to form 4-chloro-3-morpholin-4-ylsulfonyl chloride.
Coupling with nitrophenylamine: The sulfonyl chloride intermediate is then reacted with 3-nitrophenylamine in the presence of a base to form the final product, this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
4-chloro-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amino group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-chloro-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 4-chloro-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
4-chloro-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide can be compared with other similar compounds, such as:
4-chloro-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide: This compound has a similar structure but with a different position of the nitro group, which may affect its chemical properties and biological activities.
4-chloro-3-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide:
Properties
IUPAC Name |
4-chloro-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O6S/c18-15-5-4-12(10-16(15)28(25,26)20-6-8-27-9-7-20)17(22)19-13-2-1-3-14(11-13)21(23)24/h1-5,10-11H,6-9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTDKKBMWLVRTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B3574210.png)




![4-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}quinazoline](/img/structure/B3574246.png)
![4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B3574260.png)
![N-[1-(4-methylphenyl)ethyl]propanamide](/img/structure/B3574270.png)
![N-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B3574272.png)

